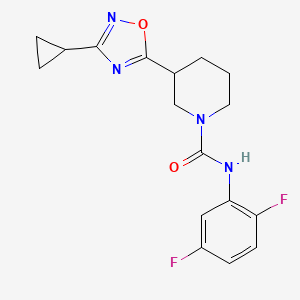![molecular formula C18H17ClF3N3O2 B6451682 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine CAS No. 2640971-58-8](/img/structure/B6451682.png)
5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine is a synthetic organic compound. It features a complex structure with multiple functional groups including a chloropyridine moiety, a trifluoromethyl group, and a piperidine ring. These structural features make the compound versatile for various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. A common route may include:
Formation of the chloropyridine group: This step involves the chlorination of pyridine derivatives.
Coupling with piperidine: The chloropyridine derivative is then coupled with piperidine-1-carbonyl chloride under basic conditions.
Introduction of the trifluoromethyl group: The final step involves the incorporation of a trifluoromethyl group through a reaction with trifluoromethylating agents.
Industrial Production Methods: Industrial synthesis often scales up these laboratory methods, optimizing reaction conditions for yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions including:
Reduction: Reduction of the pyridine ring or other unsaturated moieties.
Substitution: Substitution reactions on the pyridine ring, facilitated by the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents like Grignard reagents, under controlled temperature and solvent conditions.
Major Products:
Oxidation leads to products with additional oxygen-containing functional groups.
Reduction yields saturated analogs.
Substitution results in derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can be used as an intermediate in the preparation of more complex molecules
Biology: The compound’s structural features make it a candidate for biological studies, particularly in receptor binding assays and enzyme inhibition studies.
Medicine: Potential therapeutic applications could include its use as a lead compound in drug discovery for various diseases due to its unique structure and reactivity.
Industry: In industrial applications, it may be used in the development of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application:
Molecular Targets: In biological systems, it may target specific receptors or enzymes, binding to them through interactions facilitated by its multiple functional groups.
Pathways Involved: Depending on the biological system, it can modulate signaling pathways by either inhibiting or activating specific molecular targets.
Comparison with Similar Compounds
3-(chloropyridin-4-yl)-2-(trifluoromethyl)pyridine
4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine
2-(trifluoromethyl)pyridine derivatives
These comparisons highlight the uniqueness of 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine in terms of its combined structural elements and resultant properties.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-14-10-23-6-3-15(14)27-11-12-4-7-25(8-5-12)17(26)13-1-2-16(24-9-13)18(20,21)22/h1-3,6,9-10,12H,4-5,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUDTMHGWIUVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B6451601.png)
![2-[2-(methylsulfanyl)pyridine-3-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6451603.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B6451611.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6451619.png)
![N-[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451620.png)
![N-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451621.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6451624.png)

![6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6451650.png)
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451657.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine](/img/structure/B6451673.png)
![4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6451681.png)
![1-(4-chlorophenyl)-3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]urea](/img/structure/B6451683.png)
![2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451693.png)
